Bengacarboline

Description

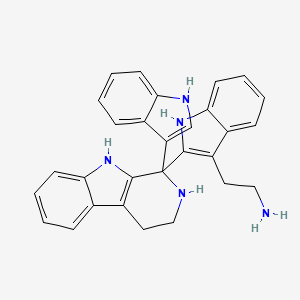

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H27N5 |

|---|---|

Molecular Weight |

445.6 g/mol |

IUPAC Name |

2-[2-[1-(1H-indol-3-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-1H-indol-3-yl]ethanamine |

InChI |

InChI=1S/C29H27N5/c30-15-13-20-18-7-1-5-11-25(18)33-27(20)29(23-17-31-24-10-4-3-9-22(23)24)28-21(14-16-32-29)19-8-2-6-12-26(19)34-28/h1-12,17,31-34H,13-16,30H2 |

InChI Key |

OAQQDJYICYMQEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)(C4=CNC5=CC=CC=C54)C6=C(C7=CC=CC=C7N6)CCN |

Synonyms |

bengacarboline |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Methodologies

Initial Structural Determination Techniques (e.g., NMR, HRMS-FAB)

The preliminary investigation into the structure of a novel compound like Bengacarboline typically commences with a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), often utilizing Fast Atom Bombardment (FAB) as an ionization technique. These methods provide fundamental information about the molecular framework and composition.

NMR spectroscopy offers the initial glimpse into the carbon-hydrogen framework of the molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the different chemical environments of the hydrogen and carbon atoms present, respectively. The number of signals, their chemical shifts (positions in the spectrum), and their integration (area under the peaks in ¹H NMR) provide a count of chemically distinct protons and carbons and clues about their electronic surroundings. chemguide.co.uk

High-Resolution Mass Spectrometry with Fast Atom Bombardment (HRMS-FAB) is instrumental in determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with very high precision, allowing for the calculation of a unique molecular formula. spectroscopyonline.com The "soft" ionization nature of FAB is particularly useful for minimizing fragmentation of the molecular ion, thereby providing a clear indication of the parent molecule's mass.

Detailed Spectroscopic Analysis for Structural Confirmation

Following the initial determination of the molecular formula and basic connectivity, a more detailed spectroscopic analysis is required to confirm the precise three-dimensional structure, including stereochemistry and the nature of functional groups.

High-Resolution NMR Spectroscopy for Stereochemical Assignment

To establish the complete and unambiguous structure of this compound, including its stereochemistry, advanced high-resolution NMR techniques are employed. rsc.orgnih.gov Two-dimensional (2D) NMR experiments are particularly crucial in this phase.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of proton signals to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the stereochemistry of this compound. It identifies protons that are close to each other in space, regardless of whether they are bonded, providing critical information about the relative orientation of substituents and the conformation of the molecule.

An illustrative table of expected ¹H and ¹³C NMR data for a hypothetical core structure of this compound is presented below.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 135.2 | - |

| 2 | 121.8 | 7.5 (d, 8.0) |

| 3 | 119.5 | 7.2 (t, 8.0) |

| 4 | 128.9 | 7.8 (d, 8.0) |

| 4a | 125.6 | - |

| 5b | 110.3 | - |

| 6 | 142.1 | 8.1 (s) |

| 7 | 55.4 | 4.1 (q, 7.2) |

| 8 | 15.2 | 1.5 (t, 7.2) |

| 9a | 130.1 | - |

| 10 | 115.7 | 7.1 (d, 2.5) |

| 11 | 158.3 | - |

| 12 | 98.4 | 6.9 (d, 2.5) |

| 12a | 148.9 | - |

| N-H | - | 11.2 (br s) |

This table is for illustrative purposes and represents the type of data generated from 1D and 2D NMR experiments.

Advanced Mass Spectrometry for Molecular Formula Validation

Advanced mass spectrometry techniques are essential for validating the molecular formula obtained from initial HRMS analysis. nih.govyoutube.com Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers like time-of-flight (TOF) or Orbitrap provide exceptionally accurate mass measurements. clariant.com This high accuracy helps to confirm the elemental composition proposed from the initial HRMS-FAB data and can distinguish between compounds with very similar masses. spectroscopyonline.com Furthermore, tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented and the masses of the fragments are analyzed, can provide valuable structural information that corroborates the connectivities determined by NMR. clariant.com

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques are employed to identify the specific functional groups present in this compound and to understand its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within the molecule. wiley.com Different types of bonds (e.g., C=O, N-H, C-H) absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. copbela.orglibretexts.org The presence or absence of specific absorption bands provides direct evidence for the functional groups that make up the molecule. vscht.cz

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. openaccessjournals.com The wavelengths of maximum absorption (λmax) can indicate the presence of chromophores, such as conjugated systems or aromatic rings, which are expected components of a carboline structure.

An example of characteristic IR absorption bands that might be observed for this compound is shown in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | N-H Stretch (indole) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1620-1580 | Strong | C=C Stretch (aromatic) |

| 1480-1440 | Strong | C=C Stretch (aromatic) |

| 1250-1000 | Strong | C-O Stretch (ether) or C-N Stretch |

This table is illustrative and shows the type of data obtained from IR spectroscopy to identify functional groups.

Crystallographic Approaches for Solid-State Structure Determination (if applicable for future research)

While spectroscopic methods provide a detailed picture of the molecule's structure in solution, X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. nih.gov Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute stereochemistry. mdpi.com

In cases where obtaining single crystals is challenging, powder X-ray diffraction (PXRD) can be a valuable alternative. mdpi.com Although it provides less detailed information than single-crystal analysis, it can confirm the crystalline nature of the material and, in some cases, assist in structure solution when combined with computational modeling and solid-state NMR data. mdpi.com For complex structures, techniques like electron diffraction could also be explored. nih.gov The pursuit of a crystal structure for this compound remains a key objective for future research to unequivocally confirm its solid-state architecture. frontiersin.orgmdpi.comoaepublish.com

Biosynthesis and Biogenetic Investigations

Proposed Biogenetic Pathways of Bengacarboline

The biogenetic pathway for this compound has been proposed based on retrosynthetic analysis conducted during its first total synthesis. thieme-connect.com This proposed pathway provides a logical sequence for the assembly of the molecule from simpler, readily available precursors in the marine tunicate.

The core hypothesis involves a key Pictet-Spengler-type cyclization to construct the quaternary carbon at the C-1 position of the tetrahydro-β-carboline ring. thieme-connect.com The proposed sequence is as follows:

Initial Condensation: The pathway is thought to initiate with the formation of an amide bond between a protected indole-3-carboxylic acid derivative and tryptamine (B22526). thieme-connect.com

First Cyclization: This amide intermediate then undergoes a Bischler–Napieralski-type cyclization, followed by subsequent reactions, to form a key keto-amide intermediate (compound 3 in the synthetic scheme). thieme-connect.com This step effectively joins the first two indole-containing units.

Iminium Formation: The keto group of this intermediate condenses with a second molecule of tryptamine to form an imine. thieme-connect.com This imine is then protonated to generate a reactive iminium salt.

Final Pictet-Spengler Cyclization: The crucial step involves the intramolecular cyclization of this iminium salt. The indole (B1671886) nucleus of the tryptamine unit that was added in the previous step acts as the nucleophile, attacking the iminium carbon to form the final tetrahydro-β-carboline ring system and establish the characteristic C-1 quaternary center of this compound. thieme-connect.com

This proposed biogenesis highlights a modular assembly, utilizing three tryptophan-derived precursors to construct the final complex architecture. thieme-connect.combenthamdirect.com

Role of Tryptophan Precursors in β-Carboline Biosynthesis

The biosynthesis of the vast family of β-carboline alkaloids is fundamentally dependent on the amino acid L-tryptophan and its derivatives, such as tryptamine. researchgate.netepa.gov The formation of the characteristic tricyclic β-carboline skeleton proceeds through the well-established Pictet-Spengler reaction. acs.orgnih.gov

This reaction involves the condensation of an indole ethylamine, like tryptamine or tryptophan itself, with an aldehyde or a keto-acid. acs.org The initial condensation forms a Schiff base, which then undergoes an intramolecular electrophilic substitution at the C-2 position of the indole ring to form a new six-membered ring, resulting in a 1,2,3,4-tetrahydro-β-carboline (THβC). acs.organalis.com.my These THβC compounds are the direct precursors to the fully aromatic β-carbolines. researchgate.net

Research has demonstrated that various carbonyl compounds can participate in this reaction, leading to a wide diversity of β-carboline structures. acs.org

Formaldehyde reacts with L-tryptophan to yield 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. analis.com.my

α-Dicarbonyl compounds , such as glyoxal (B1671930) and methylglyoxal, react with L-tryptophan to form various 1-substituted β-carbolines. acs.org

Sugars and their degradation products , like 3-deoxyglucosone, can also serve as the carbonyl component, further expanding the structural diversity of naturally occurring β-carbolines. acs.org

The final step in the formation of aromatic β-carbolines like norharman and harman (B1672943) is the oxidation of the tetrahydro-β-carboline precursor, a process that can be catalyzed by enzymes such as heme peroxidases. researchgate.net For this compound, the proposed pathway similarly relies on tryptamine and an indole-3-carboxylic acid derivative, both of which originate from tryptophan metabolism, underscoring the central role of this amino acid. thieme-connect.com

Enzymatic Mechanisms Involved in Didemnum sp. (Hypothetical)

While the specific enzymes responsible for this compound biosynthesis in Didemnum sp. have not been isolated or characterized, one can hypothesize the classes of enzymes required to catalyze the proposed biogenetic pathway based on known mechanisms in other indole alkaloid biosynthetic pathways. mit.edunumberanalytics.comnih.gov

The hypothetical enzymatic cascade would likely involve:

Non-Ribosomal Peptide Synthetase (NRPS)-like enzymes or Ligases: The initial formation of the amide bond between indole-3-carboxylic acid and tryptamine would require an enzyme capable of activating the carboxylic acid and catalyzing amide linkage. NRPS systems are well-known for their role in assembling complex peptide-based natural products in microorganisms. researchgate.netbiorxiv.org

Cyclases and Dehydratases: The subsequent Bischler–Napieralski-type cyclization to form the dihydro-β-carboline intermediate would be facilitated by a specific cyclase enzyme, likely followed by enzymatic dehydration.

Keto-Reductases or Transferases: The modification of the dihydro-β-carboline intermediate to generate the keto-amide precursor for the final cyclization would involve a series of enzymatic steps.

Pictet-Spenglerase: The key transformation—the condensation of the keto-amide with tryptamine and the subsequent intramolecular cyclization—is the hallmark of a Pictet-Spenglerase. nih.govanalis.com.my These enzymes ensure the correct stereochemical outcome of the reaction, which is critical for biologically active molecules.

Oxidoreductases: Although the core of this compound is a tetrahydro-β-carboline, other enzymes like oxidases or dehydrogenases are prevalent in indole alkaloid pathways and could be involved in precursor maturation or modification. researchgate.netnih.gov

The entire biosynthetic process would be a highly coordinated enzymatic assembly line, ensuring an efficient and selective production of this complex molecule within the ascidian.

Comparative Biogenesis with Related Marine Indole Alkaloids

The proposed biogenesis of this compound shares fundamental principles with other marine indole alkaloids while also displaying unique features. nih.govmdpi.com The central role of tryptophan as the primary building block and the use of the Pictet-Spengler reaction are common themes. analis.com.mynih.gov

Comparison with Simple β-Carbolines: The core formation of the β-carboline ring system is mechanistically similar to that of simpler alkaloids like harman and norharman, which are also found in marine organisms. researchgate.net The key difference lies in the complexity of the substituents at the C-1 position. While simple β-carbolines often arise from the reaction of tryptamine with simple aldehydes or pyruvic acid, this compound’s C-1 position is substituted with a complex unit derived from two other indole precursors. thieme-connect.com

Comparison with Bisindole and other Poly-indole Alkaloids: Many marine organisms produce alkaloids containing multiple indole rings. For example, topsentins are bisindole alkaloids where the two indole units are linked differently than in this compound. nih.gov The biosynthesis of fungal indole alkaloids like the brevianamides involves the dimerization of tryptophan and proline followed by extensive enzymatic modification, including prenylation and oxidative cyclizations, to form a complex bicyclo[2.2.2]diazaoctane core. biorxiv.org Similarly, asperversiamides from the fungus Aspergillus versicolor are formed from a pivotal isoprenylated indole precursor. acs.org

The biogenesis of this compound represents a distinct strategy for achieving molecular complexity. Instead of dimerization of identical units or appendage of isoprenyl groups, its pathway involves the sequential, modular assembly of three distinct tryptophan-derived units (indole-3-carboxylic acid and two tryptamine molecules) to create its unique triindole structure. thieme-connect.combenthamdirect.com

Synthetic Methodologies and Chemical Derivatization Strategies

Total Synthesis Approaches to (±)-Bengacarboline

The first and most notable total synthesis of racemic bengacarboline, (±)-bengacarboline, was accomplished by Langlois and coworkers. dntb.gov.ua This seminal work laid the foundation for accessing the complex architecture of the molecule.

The cornerstone of the total synthesis of (±)-bengacarboline is the construction of the tetrahydro-β-carboline ring system with its characteristic quaternary carbon at the C1 position. The primary strategy employed is a Pictet-Spengler type cyclization. snu.edu.in

In the synthesis reported by Langlois and colleagues, the key ring closure was achieved by reacting a complex keto-imine intermediate with trifluoroacetic anhydride. snu.edu.in This process involves the formation of an iminium salt from the condensation of a keto derivative and tryptamine (B22526), followed by an intramolecular electrophilic attack from the indole (B1671886) ring to close the six-membered piperidine (B6355638) ring. snu.edu.in The synthesis was completed in nine steps starting from indole-3-carboxylic acid and tryptamine. dntb.gov.uasnu.edu.in

Alternative conditions for similar Pictet-Spengler reactions in the synthesis of related tetrahydro-β-carboline scaffolds include the use of various Brønsted acids or catalysts like tungstosilicic acid hydrate (B1144303). nih.govresearchgate.net For instance, the reaction can be efficiently catalyzed by trifluoroacetic acid when reacting tryptamine with various aldehydes. snu.edu.ind-nb.info These methods highlight the versatility of the Pictet-Spengler reaction as the key strategic element for building the core of this compound and its analogs.

Key Reaction Data in this compound Core Synthesis

| Reaction Type | Key Reagents/Catalysts | Precursors | Core Formed | Citation |

|---|---|---|---|---|

| Pictet-Spengler Cyclization | Trifluoroacetic anhydride | Keto-imine from keto derivative and tryptamine | Tetrahydro-β-carboline | snu.edu.in |

| Pictet-Spengler Reaction | Trifluoroacetic acid (TFA) | Tryptamine and various aldehydes/ketones | 1-Aryl-tetrahydro-β-carbolines | d-nb.info |

The initial total synthesis produced (±)-bengacarboline as a racemic mixture, meaning it contained an equal amount of both enantiomers and did not employ specific stereocontrol measures to favor one over the other. snu.edu.in The absolute configuration of the single stereocenter at C1 in the natural product had not been determined at the time of the first synthesis. snu.edu.in

However, significant progress has been made in the stereocontrolled synthesis of the parent tetrahydro-β-carboline scaffold, which is applicable to a potential asymmetric synthesis of this compound. Strategies to achieve stereocontrol include:

Use of Chiral Auxiliaries: Harnessing chiral starting materials, such as R-tryptophan, allows for the synthesis of chiral 1-aryl-tetrahydro-β-carbolines. snu.edu.inrsc.org

Asymmetric Catalysis: The Pictet-Spengler reaction can be rendered asymmetric by using a chiral catalyst. For example, an N-acyliminium ion intermediate can be bound to a chiral phosphoric acid catalyst in a bidentate fashion, leading to high diastereo- and enantioselectivity. dntb.gov.ua

Biocatalysis: Dynamic kinetic resolution using biocatalysts like transaminases offers a highly diastereo- and enantioselective method to prepare related β-branched α-amino acids, demonstrating the potential of enzymatic methods for setting stereocenters. nih.gov

These methodologies provide a clear pathway toward an enantioselective total synthesis of this compound, allowing for the preparation of specific stereoisomers.

Development of Key Ring Closure Reactions

Semisynthesis and Analog Preparation of this compound Derivatives

Building upon the synthetic strategies for the core structure, researchers have designed and synthesized a variety of this compound derivatives. These efforts aim to create novel compounds with potentially improved properties by modifying the core scaffold or introducing new functional groups.

One approach to creating this compound analogs involves significant alterations to the central tetrahydro-β-carboline ring system. Notable examples include:

Seco-derivatives: Novel analogs have been synthesized where the piperidine ring of the this compound core is opened. These "seco" derivatives were found to be more potent cytotoxic agents than the parent natural product. researchgate.net

Bis- and Tris-indolylmethanes: Based on the tris-indole structure of this compound, analogs have been developed that are classified as bis-indolylmethanes (BIMs) and tris-indolylmethanes (TIMs). tsri.or.thresearchgate.net These compounds replace the tetrahydro-β-carboline unit with a central methane (B114726) carbon linking two or three indole moieties. researchgate.netresearchgate.net The synthesis of these analogs often employs a Friedel-Crafts reaction catalyzed by agents like tungstosilicic acid hydrate. researchgate.nettsri.or.th

A common strategy for derivatization is the introduction of various side chains and functional groups onto the this compound scaffold. This is typically achieved by modifying the nitrogen atoms of the core structure. mdpi.com

N-Alkylation and N-Acylation: The nitrogen at the N2 position of the tetrahydro-β-carboline ring is a frequent site for modification. It can be readily reacted with alkyl halides or acyl halides to introduce a diverse range of substituents. mdpi.com

Arylsulfonyl Groups: Mono-, bis-, and tris-indole derivatives have been synthesized bearing various arylsulfonyl groups, typically attached to the nitrogen of the tryptamine precursor before cyclization. researchgate.net

Examples of Synthesized this compound Derivatives with Modified Side Chains

| Derivative Type | Modification Site | Introduced Group/Side Chain | Synthetic Method | Citation |

|---|---|---|---|---|

| N-Substituted THβC | N2 of piperidine ring | Benzyl (B1604629) group | Reaction with benzyl chloride | mdpi.com |

| N-Substituted THβC | N2 of piperidine ring | Acetyl group | Reaction with acetyl chloride | mdpi.com |

| N-Arylsulfonylindole | Indole nitrogen of tryptamine | p-chlorobenzenesulfonyl | Condensation with arylsulfonyl chloride | researchgate.net |

| Seco-Derivative | Ring-opened core | N/A | Multistep synthesis | researchgate.net |

Diversity-oriented synthesis (DOS) is a powerful approach used to generate large collections, or libraries, of structurally diverse molecules from a common starting material. rsc.orgmdpi.com This strategy is particularly well-suited for exploring the chemical space around privileged scaffolds like the tetrahydro-β-carboline core of this compound.

An efficient DOS approach starts with an inexpensive feedstock like tryptamine, which is converted into various privileged scaffolds. nih.gov By adjusting reaction partners (e.g., different aldehydes or ketones) and conditions (e.g., catalysts, hydride donors), a wide array of indole-fused structures can be created. nih.govsnu.edu.in Key reactions in these synthetic cascades include the Pictet-Spengler condensation, Friedel-Crafts alkylation, and various cyclization and rearrangement sequences. nih.govsnu.edu.in This allows for the rapid generation of libraries containing diverse tetrahydro-β-carbolines, indole-fused 1,4-benzodiazepines, and bis(indolyl)methanes, facilitating the discovery of new bioactive compounds. nih.govd-nb.info

Introduction of Side Chains and Functional Groups

Evaluation of Synthetic Route Efficiency and Scalability

The practical application of this compound and its analogs in medicinal chemistry is intrinsically linked to the efficiency and scalability of its synthesis. Initial synthetic routes, while successful in confirming the structure of the natural product, often present challenges for large-scale production. One of the early total syntheses of this compound was accomplished in nine steps, starting from indole-3-carboxylic acid and tryptamine. researchgate.net While this route provides a foundational pathway to the core structure, its length and potential for cumulative yield loss highlight the need for more efficient and scalable alternatives.

The table below outlines key aspects of synthetic strategies for this compound and related structures, highlighting the progression towards more efficient and scalable methods.

| Synthetic Strategy | Starting Materials | Key Features | Relevance to Efficiency & Scalability |

| Total Synthesis | Indol-3-carboxylic acid, Tryptamine | Nine-step linear sequence researchgate.net | Establishes a viable route but may lack scalability due to the number of steps. |

| Diversity-Oriented Synthesis | Tosyl-protected tryptamine | Controllable conversion to multiple scaffolds; Mild conditions; Use of green solvents researchgate.netscilit.com | High efficiency in generating a library of diverse analogs from a common, inexpensive precursor. researchgate.net |

| Catalytic Methods | N-sulfonyl tryptamine, Aromatic aldehydes | Use of efficient catalysts like tungstosilicic acid hydrate nih.gov | Improves reaction rates and yields for specific derivatization steps. |

Regioselective and Chemoselective Transformations in this compound Chemistry

Regioselective and chemoselective transformations are paramount in the chemical derivatization of the this compound scaffold. These precise modifications allow for the systematic exploration of structure-activity relationships (SAR), leading to the development of analogs with enhanced biological properties. researchgate.net

A notable example of regioselective synthesis involves the Friedel-Crafts reaction to create bis- and tris-indolylmethane analogs of this compound. nih.gov In this approach, N-sulfonyl tryptamine is reacted with various aromatic aldehydes in the presence of a catalyst. The choice of catalyst and substrate can direct the reaction to a specific outcome. For instance, using tungstosilicic acid hydrate as a catalyst efficiently produces 2,2'-bis(indolyl)methanes. nih.govresearchgate.net However, a switch in regioselectivity is observed when 3-formylindole is used as the aldehyde component, leading to the formation of a tris-indolylmethane derivative through a sequential addition-elimination-addition process. nih.govresearchgate.net This demonstrates how subtle changes in reactants can control the regiochemical outcome of the synthesis.

Chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial. The synthesis of various indole-fused scaffolds from tosyl-protected tryptamine showcases chemoselective control. scilit.com By adjusting the hydride donors and Brønsted acids, the reaction can be selectively steered towards the formation of either indole-1,2-fused 1,4-benzodiazepines or tetrahydro-β-carbolines. scilit.com This level of control is essential for building complex molecules and avoiding the need for extensive protecting group strategies, thereby increasing synthetic efficiency.

The derivatization of the this compound core has led to the synthesis of novel compounds with significant cytotoxic activity. For example, certain seco-derivatives and synthetic tris-indolylmethane analogs have been shown to be more potent cytotoxic agents than the parent this compound molecule. researchgate.net Specifically, ortho- and para-hydroxy substituted bis-indolylmethane analogs have demonstrated considerable cytotoxicity against human cancer cell lines. nih.gov

The following table summarizes key regioselective and chemoselective transformations in the synthesis of this compound derivatives.

| Transformation | Reactants | Catalyst/Reagent | Product Type | Selectivity |

| Friedel-Crafts Alkylation | N-sulfonyl tryptamine, Aromatic aldehydes | Tungstosilicic acid hydrate | 2,2'-Bis(indolyl)methanes nih.gov | Regioselective |

| Sequential Addition-Elimination-Addition | N-sulfonyl tryptamine, 3-Formylindole | Tungstosilicic acid hydrate | Tris-indolylmethane nih.govresearchgate.net | Regioselective |

| Cascade N-alkylation/Dehydration/ nih.govresearchgate.net-hydride transfer/Friedel-Crafts | Tosyl-protected tryptamine, Benzaldehydes with cyclic amines | Brønsted acid | Indole-1,2-fused 1,4-benzodiazepines scilit.com | Chemoselective |

| Switched Reaction Pathway | Tosyl-protected tryptamine, Benzaldehydes with alkoxy moiety | Brønsted acid | Tetrahydro-β-carbolines scilit.com | Chemoselective |

Molecular and Cellular Pharmacology of Bengacarboline

Enzyme Target Modulation

The primary enzymatic target of bengacarboline identified to date is topoisomerase II, a critical enzyme in the regulation of DNA topology. semanticscholar.orgresearchgate.net

Topoisomerase II Inhibition Mechanisms

Topoisomerase II enzymes are essential for various cellular processes, including DNA replication, transcription, and chromosome segregation. scispace.comnih.gov They function by creating transient double-strand breaks in DNA to allow for the passage of another DNA segment, thereby resolving topological entanglements. scispace.comnih.gov Inhibitors of topoisomerase II are broadly classified into two categories: poisons and catalytic inhibitors. mdpi.commdpi.com Topoisomerase poisons, such as etoposide (B1684455) and doxorubicin, stabilize the covalent intermediate complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death. researchgate.netwikipedia.org In contrast, catalytic inhibitors interfere with the enzymatic activity of topoisomerase II without trapping the enzyme-DNA cleavage complex. mdpi.comnih.gov

This compound is characterized as a catalytic inhibitor of topoisomerase II. semanticscholar.orgresearchgate.net This mode of action distinguishes it from topoisomerase poisons, as it does not induce the formation of the covalent topoisomerase II-DNA cleavage complex. frontiersin.org Instead, it impedes the enzyme's catalytic cycle through other mechanisms.

Eukaryotic cells possess two isoforms of topoisomerase II, α and β, which share a high degree of homology but differ in their expression patterns and cellular localization. nih.gov While specific studies detailing the interaction of this compound with each isoform are limited, its classification as a catalytic inhibitor suggests it likely interferes with key steps in the enzyme's function. Catalytic inhibitors can act by various means, such as preventing the binding of topoisomerase II to DNA, inhibiting the binding of ATP which is necessary for the enzyme's conformational changes, or blocking the hydrolysis of ATP that fuels the DNA strand passage reaction. mdpi.comresearchgate.net For instance, some catalytic inhibitors have been shown to bind to the ATPase domain of topoisomerase II, competing with ATP. nih.gov Others may stabilize a non-covalent enzyme-DNA complex, preventing the initiation of the cleavage-relegation cycle. frontiersin.org

The interaction of this compound with topoisomerase II likely disrupts the enzyme's ability to modulate DNA topology, which is crucial for cell division. This inhibition of topoisomerase II activity can lead to an arrest in the cell cycle, preventing the proliferation of rapidly dividing cells.

The molecular basis for the catalytic inhibition of topoisomerase II by this compound involves the disruption of the enzyme's normal catalytic cycle. This cycle begins with the binding of the enzyme to a DNA segment (the G-segment), followed by the binding of ATP, which induces a conformational change that captures a second DNA segment (the T-segment). mdpi.com The enzyme then cleaves the G-segment, passes the T-segment through the break, and finally religates the G-segment. mdpi.com

As a catalytic inhibitor, this compound interferes with one or more of these steps without stabilizing the cleavage complex. mdpi.com Research on other catalytic inhibitors has shown that they can prevent the initial binding of the enzyme to DNA or inhibit the ATPase activity required for the conformational changes that drive the strand passage reaction. nih.govfrontiersin.org For example, the complete inhibition of the DNA-binding activity of topoisomerase II has been observed with some novel catalytic inhibitors, representing a distinct mechanism of action. researchgate.net While the precise molecular interactions of this compound have not been fully elucidated, its function as a catalytic inhibitor points to an interference with the enzyme's conformational dynamics or its interaction with DNA or ATP, ultimately preventing the successful completion of the catalytic cycle.

Interaction with Topoisomerase II Enzymes

Other Enzymatic Interactions

Currently, the primary and most well-documented enzymatic target of this compound is topoisomerase II. Future research may uncover interactions with other enzymes, but based on available scientific literature, topoisomerase II remains the sole focus of its enzyme target modulation.

Nucleic Acid Interactions

The interaction of this compound with nucleic acids is intrinsically linked to its effect on topoisomerase II and the subsequent cellular responses.

DNA Damage Induction and Repair Pathways

While this compound itself, as a catalytic inhibitor, does not directly cause DNA strand breaks by stabilizing the topoisomerase II-DNA cleavage complex, its derivatives have been shown to trigger DNA damage in cells. researchgate.net This induced DNA damage activates a complex network of cellular responses known as the DNA Damage Response (DDR). mdpi.comfrontiersin.org The DDR is a critical signaling network that detects DNA lesions, arrests the cell cycle to allow time for repair, and activates specific DNA repair pathways. mdpi.comfrontiersin.org

The type of DNA damage dictates the specific repair pathway that is activated. Major DNA repair pathways include:

Base Excision Repair (BER): This pathway primarily deals with damage to single DNA bases caused by oxidation, alkylation, or deamination. ous-research.nomdpi.com

Nucleotide Excision Repair (NER): NER is responsible for repairing bulky, helix-distorting lesions such as pyrimidine (B1678525) dimers caused by UV radiation and chemical adducts. frontiersin.orgnih.gov

Homologous Recombination (HR): HR is a high-fidelity repair mechanism for DNA double-strand breaks (DSBs) that uses a sister chromatid as a template for repair. It is predominantly active in the S and G2 phases of the cell cycle. mdpi.commdpi.com

Non-Homologous End Joining (NHEJ): NHEJ is the primary pathway for repairing DSBs throughout the cell cycle and directly ligates the broken DNA ends. This process can sometimes be error-prone. mdpi.commdpi.com

The DNA damage induced by derivatives of this compound would likely activate one or more of these pathways. For instance, if the damage involves double-strand breaks, both HR and NHEJ would be critical for cellular survival. The activation of these repair pathways often involves the phosphorylation of key proteins such as H2AX (to form γH2AX), which serves as a beacon to recruit other repair factors to the site of damage. nih.gov The specific DNA repair mechanisms engaged by cells in response to this compound-related compounds are an area for further investigation.

Effects on DNA Synthesis

A key aspect of the molecular pharmacology of this compound and its analogs is their profound effect on DNA synthesis. Research has consistently shown that synthetic analogs of this compound are potent cytotoxic agents that induce an accumulation of cells in the S phase of the cell cycle nih.govresearchgate.netresearchgate.net. This S-phase accumulation is indicative of interference with the DNA replication process. Analysis of cells treated with these compounds shows a lack of de novo DNA synthesis, suggesting a direct blockade of DNA replication is a primary event in their mechanism of action nih.gov. Furthermore, certain seco derivatives of this compound are known to trigger DNA damage, which can halt the process of DNA synthesis nih.gov.

Cellular Cycle Progression Analysis

The cytotoxic activity of this compound is closely linked to its ability to disrupt the normal progression of the cell cycle. By interfering with critical processes such as DNA synthesis, the compound and its derivatives cause cells to halt their progression through the cycle, ultimately leading to cell death.

Induction of Cell Cycle Arrest (e.g., S-phase accumulation)

A hallmark of the cellular effects of this compound and its analogs is the induction of cell cycle arrest, specifically in the S phase. Multiple studies have demonstrated that treatment with synthetic this compound analogs leads to a significant accumulation of cells in the S phase of DNA synthesis nih.govresearchgate.netresearchgate.net. This arrest prevents the cell from completing DNA replication and moving into the G2 and M phases, effectively halting cell proliferation nih.gov.

Table 1: Effect of this compound Analogs on Cell Cycle Progression

| Compound/Derivative | Observed Effect on Cell Cycle | Reference |

| Synthetic seco derivatives 11 and 12 | Induction of cell accumulation in the S phase of DNA synthesis. | nih.gov |

| Tris-indolylmethane analogs of this compound | Ability to induce the accumulation of cells in the S phase of DNA synthesis. | researchgate.net |

| General this compound derivatives | Demonstrated cytotoxic effect through the ability to induce an accumulation of cells in the S phase. | researchgate.net |

Mechanistic Linkages to Cell Cycle Checkpoints

The arrest of the cell cycle in the S phase by this compound points to the activation of the S-phase checkpoint. This checkpoint is a critical regulatory system that monitors the integrity of DNA during replication wikidoc.orglumenlearning.com. When DNA damage is detected or the replication fork stalls, sensor mechanisms activate a signaling cascade to halt the cell cycle, allowing time for repair wikidoc.org. While it is clear that this compound derivatives trigger this checkpoint by inducing DNA damage and/or stalling DNA replication, the specific molecular targets within the checkpoint pathway (such as the kinases ATR or Chk1) have not been fully elucidated for this compound itself nih.govplos.org. The activation of this checkpoint prevents the cell from entering mitosis with damaged or incompletely replicated DNA, which would otherwise lead to genomic instability wikidoc.orgresearchgate.net.

Apoptosis and Programmed Cell Death Pathways (preclinical, mechanistic)

The cytotoxic effects of this compound derivatives are ultimately realized through the induction of programmed cell death, or apoptosis. This is a controlled, energy-dependent process that cells initiate in response to significant stress or damage, such as that caused by DNA-damaging agents nih.govmdpi.com. Mechanistic studies indicate that the cellular damage inflicted by these compounds activates intrinsic signaling pathways that culminate in cell suicide nih.gov.

Induction of Apoptotic Markers (mechanistic)

Preclinical studies have confirmed that derivatives of this compound induce apoptosis nih.gov. The mechanism involves the activation of a cascade of molecular events that result in the characteristic features of apoptotic cell death. While specific studies on this compound are limited, research on related β-carboline hybrids demonstrates the induction of key apoptotic markers. These include morphological changes such as membrane blebbing and chromatin condensation rsc.org.

Further molecular analysis of apoptosis induction by related compounds has shown the activation of initiator and executioner caspases, which are key proteases in the apoptotic pathway mdpi.com. For instance, studies on other natural product extracts have shown that apoptosis is mediated by the increased expression of pro-apoptotic proteins like Bax and the activation of caspase-8 and caspase-9 mdpi.commdpi.com. The activation of executioner caspases leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a definitive marker of apoptosis nih.gov.

Table 2: Common Apoptotic Markers and Their Relevance to β-Carboline Compounds

| Apoptotic Marker | Description | Relevance to this compound/Derivatives |

| Annexin V Staining | Detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early apoptotic event. | Observed with related β-carboline hybrids, indicating induction of early apoptosis. rsc.org |

| Chromatin Condensation | The compaction of chromatin within the nucleus, visible via staining with dyes like DAPI. | A characteristic apoptotic feature observed with related β-carboline hybrids. rsc.org |

| Caspase Activation | Activation of initiator (e.g., Caspase-8, -9) and executioner (e.g., Caspase-3) proteases. | Seco-derivatives of this compound are known to induce apoptosis, which is a caspase-dependent process. nih.gov |

| PARP Cleavage | The cleavage of the DNA repair enzyme PARP by executioner caspases. | A hallmark of apoptosis often investigated in agents that induce cell cycle arrest and cell death. nih.gov |

Signaling Cascades Involved in Cell Death

The marine alkaloid this compound is recognized as a topoisomerase II inhibitor. researchgate.netnih.gov This inhibition is a critical mechanism that ultimately leads to programmed cell death, or apoptosis, in cancer cells. nih.gov The process of topoisomerase II inhibition by compounds like this compound disrupts the normal regulation of DNA topology, which is essential for DNA replication and transcription. longdom.org This interference results in the stabilization of the cleavable complex, leading to DNA strand breaks that trigger a cascade of signaling events culminating in apoptosis. nih.gov

The cell death induced by topoisomerase II inhibitors can be broadly categorized into two main pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. dovepress.com The accumulation of DNA damage is a primary trigger for the intrinsic pathway. longdom.org This damage is sensed by cellular machinery that, in turn, activates a series of proteins leading to mitochondrial outer membrane permeabilization. This is a pivotal event controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members. The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. scielo.br Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. scielo.br

While the intrinsic pathway is the more commonly associated route for DNA damage-induced apoptosis, the extrinsic pathway can also be involved. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. researchgate.net Although less directly linked to the action of topoisomerase II inhibitors, there can be crosstalk between the intrinsic and extrinsic pathways. For instance, activated caspase-8 from the extrinsic pathway can cleave the Bcl-2 family protein Bid into its truncated form, tBid, which then amplifies the apoptotic signal through the mitochondrial pathway. researchgate.net

Research on β-carboline derivatives has shown their ability to induce apoptosis through the activation of caspases. crimsonpublishers.com For example, certain N9-substituted β-carbolines have been found to induce apoptosis by activating procaspase-3 and subsequently cleaving PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. crimsonpublishers.com Similarly, hybrids of β-carboline have been shown to enhance the expression of cleaved caspase-3. crimsonpublishers.com These findings, while not specific to this compound itself, support the general mechanism by which this class of compounds induces cell death.

Interactive Table of Key Proteins in Apoptosis Signaling

| Protein | Class | General Role in Apoptosis |

| Topoisomerase II | Enzyme | Target of this compound; its inhibition leads to DNA damage. researchgate.netnih.gov |

| Bcl-2 Family (e.g., Bcl-2, Bax) | Regulatory Proteins | Control mitochondrial outer membrane permeabilization. scielo.br |

| Cytochrome c | Electron Transport Protein | Released from mitochondria to initiate apoptosome formation. scielo.br |

| Apaf-1 | Adaptor Protein | A key component of the apoptosome. scielo.br |

| Caspase-9 | Initiator Caspase | Activated by the apoptosome. scielo.br |

| Caspase-3 | Executioner Caspase | Cleaves cellular substrates to execute apoptosis. scielo.brcrimsonpublishers.com |

| Caspase-8 | Initiator Caspase | Key initiator of the extrinsic pathway. researchgate.net |

| PARP | DNA Repair Enzyme | Cleavage by caspase-3 is a marker of apoptosis. crimsonpublishers.com |

Preclinical Biological Activity Investigations

In Vitro Cytotoxicity Studies

Bengacarboline has demonstrated significant cytotoxic effects against a wide array of human cancer cell lines in laboratory settings. researchgate.netmdpi.com Initial research identified its activity against cell lines including A549 (lung cancer), BxPC3 (pancreatic cancer), LoVo (colon cancer), and MCF7 (breast cancer). researchgate.net Further investigations expanded on these findings, confirming its cytotoxicity against additional lines such as HCT-116 (colon cancer), HepG-2 (liver carcinoma), and MOLT-3 (T-lymphoblastic leukemia). researchgate.netresearchgate.net

The comprehensive nature of its antitumor potential was highlighted in a study where this compound was tested against a panel of 26 different human tumor cell lines, showing inhibitory activity across this broad spectrum. mdpi.com This wide-ranging efficacy underscores its potential as a parent compound for the development of anticancer agents. The cytotoxic activity, measured by the concentration required to inhibit cell growth by 50% (IC50), has been reported in the sub-micromolar to picomolar range for this compound and its derivatives, indicating high potency. semanticscholar.orgnih.gov

Table 1: Cancer Cell Lines Demonstrating Sensitivity to this compound

| Cell Line | Cancer Type |

| A549 | Lung Carcinoma |

| BxPC3 | Pancreatic Cancer |

| LoVo | Colon Cancer |

| MCF7 | Breast Cancer |

| HCT-116 | Colon Cancer |

| HepG-2 | Liver Carcinoma |

| MOLT-3 | T-Lymphoblastic Leukemia |

| MES-SA/DX5 | Human Uterine Sarcoma (Multidrug Resistant) |

| HCT15/CL02 | Human Colorectal (Multidrug Resistant) |

While this compound exhibits broad-spectrum activity, preclinical studies of related β-carboline alkaloids suggest that differential sensitivity exists among various cancer cell lines. researchgate.net This phenomenon, where cell lines exhibit varying degrees of susceptibility to the same compound, is a common feature in cancer pharmacology. For instance, studies on fascaplysin, a related marine alkaloid, showed that while it was a potent inhibitor, its brominated derivatives displayed altered patterns of activity and selectivity against different murine and human tumor cells. researchgate.net One derivative might show increased potency but lose activity against cell lines that were sensitive to the parent compound. researchgate.net

This differential effect can be attributed to a variety of factors within the cancer cells, including differences in drug uptake, metabolism, the expression level of the drug's molecular target, or the status of cellular pathways that regulate cell death and survival. Although this compound has shown activity against multidrug-resistant cell lines like MES-SA/DX5 and HCT15/CL02, the full spectrum of its differential efficacy is an area of ongoing investigation. researchgate.net Understanding which cancer types or subtypes are most sensitive to this compound is crucial for identifying its most promising therapeutic applications.

A primary mechanism through which this compound and its synthetic analogs exert their cytotoxic effects is by disrupting the process of cell proliferation. researchgate.netnih.gov Multiple studies have demonstrated that treatment with derivatives of this compound leads to a significant perturbation of the cell cycle. researchgate.netnih.gov Specifically, these compounds cause an accumulation of cancer cells in the S phase of the cell cycle. researchgate.netresearchgate.netnih.gov

The S phase is the period when the cell synthesizes new DNA, a critical step before cell division. An arrest in this phase indicates that the process of DNA replication is being inhibited or interfered with, preventing the cells from progressing towards mitosis and division. researchgate.netnih.gov This disruption of DNA synthesis ultimately triggers cellular pathways leading to programmed cell death, or apoptosis. nih.gov The ability of this compound derivatives to halt cell cycle progression and induce apoptosis is a key component of their anticancer activity. nih.gov

Differential Sensitivity in Cellular Models

In Vivo Preclinical Models (Mechanistic Focus)

The antitumor activity of this compound is mechanistically linked to its function as an inhibitor of topoisomerase II (Topo II). researchgate.netmdpi.com Topoisomerase II is a crucial enzyme that manages DNA tangles and supercoils during replication, making it a validated target for cancer therapy. nih.gov By inhibiting Topo II, this compound can lead to the stabilization of DNA-enzyme complexes, resulting in irreversible DNA strand breaks that trigger cell death. researchgate.netnih.gov this compound was found to inhibit the catalytic activity of Topo II at a concentration of 32 µM. researchgate.net

While specific in vivo xenograft studies for this compound itself are not extensively detailed in the reviewed literature, this model is standard for evaluating compounds with its mechanism of action. nih.gov In a typical xenograft study, human tumor cells are implanted into immunodeficient mice. nih.gov Treatment with an effective agent would be expected to show a significant reduction in tumor growth compared to untreated controls. mdpi.com For compounds like this compound that target Topo II, this tumor growth inhibition in vivo would be mechanistically attributed to the same enzyme inhibition and induction of DNA damage observed in cell-based assays. nih.govnih.gov For example, studies on other marine-derived Topo II inhibitors have demonstrated tumor growth reduction in mice bearing HCT-116 and KB xenografts. nih.gov

Direct evaluations of cell cycle perturbations caused by this compound in animal tissues have not been fully reported. However, based on its established in vitro effects and the methodologies used for similar anticancer agents, such effects are an expected and critical component of its in vivo mechanism. The pronounced S-phase arrest observed in cultured cancer cells treated with this compound derivatives strongly suggests that a similar process would occur within tumor tissues in an animal model. researchgate.netnih.gov

In preclinical xenograft models, tumor tissues can be harvested after treatment and analyzed using techniques like immunohistochemistry or flow cytometry. nih.govmdpi.com These analyses often measure the levels of specific protein markers to assess the state of the cell cycle and the induction of apoptosis. For instance, a decrease in the proliferation marker Ki-67 and an increase in markers of DNA damage (like γ-H2AX) or apoptosis (like cleaved caspase-3) in the tumor tissue would provide in vivo evidence of cell cycle arrest and cell death. nih.govmdpi.com Such findings would corroborate the in vitro data and confirm that the cell cycle disruption is a key driver of the compound's antitumor efficacy in a living organism.

Studies in Xenograft Models for Mechanistic Insights (e.g., tumor growth inhibition linked to Topo II)

Other Preclinical Biological Activities

Beyond its well-documented cytotoxic effects in oncological studies, the chemical compound this compound and its structural class, the tetrahydro-β-carbolines, have been investigated for other potential therapeutic applications. These explorations are grounded in mechanistically supported preclinical research.

Antimicrobial Potential

This compound belongs to the broader family of β-carboline alkaloids, which are recognized for a wide array of biological activities, including antimicrobial properties. mdpi.com The tetrahydro-β-carboline scaffold, a core component of this compound, has been shown to exhibit various pharmacological actions, including antiviral, antifungal, antibacterial, antimalarial, and antileishmanial activities. researchgate.net

While specific data on the antimicrobial spectrum of this compound itself is limited in the reviewed literature, the general activity of the tetrahydro-β-carboline class of compounds is noteworthy. For instance, derivatives of tetrahydro-β-carboline have demonstrated activity against various pathogens. Some have shown antifungal activity against Candida glabrata by disrupting the fungal cell membrane. unam.edu.naresearchgate.net Additionally, synthetic analogs of related marine alkaloids have been effective against several Candida species, including the azole-resistant C. krusei. scielo.br

In the context of other parasitic diseases, while direct studies on this compound are not extensively detailed, the parent class of β-carbolines has shown promise. For example, certain β-carboline derivatives have been synthesized and evaluated for their antiplasmodial activity against Plasmodium berghei, the causative agent of a form of rodent malaria. mdpi.com Similarly, β-carboline compounds have been investigated for their in vitro antileishmanial activity against Leishmania (L.) amazonensis promastigotes. jppres.com

It is important to note that while the structural class of this compound shows significant antimicrobial potential, detailed and specific data for this compound against a wide range of microbial pathogens is not yet available in the public domain.

| Antimicrobial Activity of β-Carboline Derivatives (General Class) |

| Antifungal |

| Candida glabrata |

| Candida krusei |

| Antiplasmodial |

| Plasmodium berghei |

| Antileishmanial |

| Leishmania (L.) amazonensis |

Antiproliferative Activity Beyond Oncological Contexts

The primary focus of research into the antiproliferative activity of this compound has been within the field of oncology, with studies demonstrating its cytotoxic effects against various human tumor cell lines. mdpi.comnih.gov This activity is often linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. mdpi.comnih.gov

However, the investigation of antiproliferative effects in non-cancerous contexts is a more nuanced area of study. The capacity of a substance to inhibit cell growth and proliferation is a key metric in evaluating potential therapeutic compounds. pjms.com.pk While this compound's potent cytotoxicity is established, information regarding its specific antiproliferative effects on non-tumorigenic cells is not extensively reported in the available scientific literature. One study on a derivative of β-carboline, PZL318, noted that at a concentration of 40 μM, it inhibited the proliferation of tumorigenic cells but not non-tumorigenic cells, suggesting a potential for selective activity. researchgate.net This selectivity is a critical factor in therapeutic development, aiming to target pathological cell proliferation without harming healthy tissues.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Pharmacophores and Key Structural Motifs

The fundamental pharmacophore of bengacarboline is its complex heterocyclic system, which consists of a tetrahydro-β-carboline core linked to both an indole (B1671886) and a tryptamine (B22526) unit. scribd.com The β-carboline scaffold itself is a privileged structure in medicinal chemistry, known to be a key feature for the biological activities of many natural and synthetic compounds. researchgate.netnih.gov SAR studies on this compound analogs have highlighted the importance of the multi-indole structure. For instance, analogs based on bis-indolylmethanes (BIMs) and tris-indolylmethanes (TIMs) have been synthesized and evaluated, demonstrating that these extended indole-based motifs are critical for cytotoxic activity. researchgate.netresearchgate.net The spatial arrangement of these aromatic and heterocyclic rings is fundamental to the molecule's ability to interact with biological targets. cutm.ac.in

Impact of Functional Group Modifications on Biological Activity

Systematic modification of functional groups on this compound analogs has provided significant insights into their SAR. The strategic manipulation of these groups can enhance bioactivity, optimize solubility, and improve metabolic stability. reachemchemicals.comsolubilityofthings.com

Key findings from functional group modifications include:

Phenolic Hydroxyl Groups: The presence and position of a phenolic hydroxyl (-OH) group play a vital role in the cytotoxicity of this compound analogs. researchgate.net Studies on bis-indolylmethane (BIM) analogs revealed that ortho- and para-hydroxy substituted derivatives displayed significant cytotoxic potency against human hepatocellular liver carcinoma (HepG2) and human lymphoblastic leukemia (MOLT-3) cell lines. researchgate.netresearchgate.net The para-hydroxy BIM analog, in particular, showed the most potent activity against MOLT-3 cells. researchgate.net

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the central benzene (B151609) ring of bis-indole structures was found to enhance cytotoxic effects against the MOLT-3 cell line. acs.org Analogs containing nitro (-NO₂), cyano (-CN), bromo (-Br), and trifluoromethyl (-CF₃) groups were notably active. acs.org The trifluoromethyl group, known to affect properties like lipophilicity and metabolic stability, was present in the most potent derivative against HepG2 cells. acs.orghovione.com

Halogen Substituents: Halogen atoms such as fluorine (-F) and chlorine (-Cl) on the arylsulfonyl portion of indole-based sulfonamides were found in the most potent compounds within several tested series. acs.orgnih.gov These substitutions influence the electronegativity of the molecule, which has been identified as a key parameter in QSAR models. acs.orgnih.gov

Sulfonamide Group: The indole-sulfonamide scaffold is a crucial component in many designed analogs. nih.govresearchgate.net Modifications to the arylsulfonyl moiety, such as the introduction of methoxy (B1213986) (-OCH₃) or nitro (-NO₂) groups, have been shown to modulate antimalarial and anticancer activities significantly. acs.org

The following table summarizes the impact of key functional group modifications on the biological activity of this compound analogs.

| Functional Group/Modification | Position/Scaffold | Impact on Biological Activity | Reference(s) |

| Phenolic Hydroxyl (-OH) | ortho or para position of bis-indolylmethane | Increased cytotoxic potency toward HepG2 and MOLT-3 cell lines. | researchgate.netresearchgate.net |

| Trifluoromethyl (-CF₃) | 4-position of bis-indole | Most potent compound against HepG2 cells. | acs.org |

| Electron-Withdrawing Groups (-NO₂, -CN, -Br) | Central benzene ring of bis-indoles | Enhanced cytotoxic effect against MOLT-3 cells. | acs.org |

| Halogen Substituents (-F, -Cl) | Arylsulfonyl moiety | Found in the most potent compounds of several series; linked to higher pIC₅₀ values. | acs.orgnih.gov |

| Methoxy (-OCH₃) | Arylsulfonyl moiety of bis-indole | The 4-OCH₃ derivative was the most potent antimalarial agent in its series. | acs.org |

Rational Design of this compound Analogs and Hybrids

The insights gained from SAR studies have enabled the rational design of novel this compound analogs and molecular hybrids with potentially improved activity. researchgate.nettsri.or.th The goal is to synthesize new chemical entities by modifying the core structure or by combining it with other pharmacologically active moieties. nih.gov

One successful strategy involves the synthesis of simplified or modified versions of the this compound structure, such as bis-indolylmethanes and tris-indolylmethanes. researchgate.netnih.gov For example, tungstosilicic acid has been used as a catalyst for the efficient synthesis of BIMs, while in a specific case with 3-formylindole, a tris-indolylmethane was formed. researchgate.net These synthetic analogs have been shown to be more potent cytotoxic agents than the parent natural product. researchgate.net

Another approach is the creation of hybrid molecules. This involves linking the β-carboline or indole scaffold to other heterocyclic structures known for their biological properties. nih.govtsri.or.th For instance, chalcone-coumarin hybrids linked by a 1,2,3-triazole ring have been designed and synthesized, showing cytotoxicity against MOLT-3 cells. tsri.or.th QSAR models have been instrumental in this process, guiding the structural modifications to design new derivatives with predicted high activity. acs.orgnih.gov Based on QSAR modeling, a set of 22 new compounds was designed, with predictions identifying several promising candidates for future synthesis as anticancer and antimalarial agents. researchgate.netacs.orgresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for investigating this compound and its analogs at the molecular level. ub.edukallipos.gr These methods provide insights that are difficult to obtain through experimental means alone and help in rationalizing observed biological activities. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. researchgate.netscitechnol.commdpi.com For this compound analogs, docking studies have been performed to elucidate possible binding interactions with target proteins, thereby explaining their biological effects. researchgate.netacs.orgresearchgate.net These studies help to visualize how the key structural motifs of the ligands, such as the indole rings and specific functional groups, interact with amino acid residues in the active site of a protein through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. scitechnol.combhu.ac.in For example, docking studies on indole derivatives designed as aromatase inhibitors showed that the most potent analog could mimic the hydrogen bond interactions of the natural substrate with key residues like MET374 and ASP309. researchgate.net This information is crucial for understanding the mechanism of action and for the rational design of new, more specific inhibitors. researchgate.net

QSAR analysis is a mathematical approach that correlates the chemical structure of compounds with their biological activity. amazon.comwikipedia.org It aims to develop predictive models by identifying the key physicochemical properties and structural descriptors that govern the activity of a series of compounds. nih.govnih.gov Several QSAR studies have been successfully conducted on this compound analogs and related indole derivatives. acs.orgnih.govresearchgate.net

These models have revealed that properties such as mass, charge, polarizability, van der Waals volume, and electronegativity are key determinants of the anticancer and antimalarial activities of these compounds. researchgate.netacs.orgresearchgate.net The developed QSAR models have demonstrated acceptable predictive performance, which validates their use for virtual screening and rational design. researchgate.net For instance, one study reported five QSAR models with good statistical quality for the training set (R = 0.6186–0.9488) and validation set (R = 0.4242–0.9252). researchgate.net These validated models were subsequently used to predict the activity of a newly designed set of 22 compounds, highlighting promising candidates for synthesis. researchgate.netacs.orgresearchgate.net

The table below presents the statistical data for a representative QSAR model developed for this compound analogs.

| Model Parameter | Training Set | Validation Set | Reference |

| Correlation Coefficient (R) | 0.6186–0.9488 | 0.4242–0.9252 | researchgate.net |

| Root Mean Square Error (RMSE) | 0.0938–0.2432 | 0.1100–0.2785 | researchgate.net |

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. h-its.orgresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational changes and dynamic behavior of a ligand and its protein target. readthedocs.ioicts.res.in While specific MD simulation studies focused exclusively on this compound were not detailed in the reviewed literature, this technique is highly relevant for analyzing such flexible molecules.

For a compound like this compound, with its multiple rotatable bonds, MD simulations would be crucial for exploring its conformational landscape. This analysis helps in understanding which conformations are energetically favorable and most likely to bind to a biological target. readthedocs.iofaccts.de Furthermore, MD simulations of the ligand-protein complex, following a docking study, can assess the stability of the predicted binding pose over time. They can reveal how the ligand and protein adapt to each other and provide a more accurate estimation of the binding free energy, complementing the static picture provided by docking and QSAR. icts.res.infaccts.de

Analytical Methodologies for Research and Metabolic Studies

Development of Analytical Methods for Detection and Quantification

The ability to accurately detect and quantify bengacarboline in various matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. This involves the use of sophisticated separation and detection techniques.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of β-carboline alkaloids. researchgate.netnih.gov When coupled with an ultraviolet (UV) detector, HPLC-UV provides a reliable method for the quantification of these compounds. analytice.comcaymanchem.com For enhanced sensitivity and specificity, particularly in complex biological matrices, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method. scielo.brperkinelmer.com

The development of an HPLC method for this compound would involve optimizing several parameters to achieve good peak shape, resolution, and a short analysis time. core.ac.uklew.roresearchgate.netmdpi.comresearchgate.net A reversed-phase C18 column is commonly employed for the separation of β-carbolines. researchgate.netcore.ac.uk The mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), is a critical parameter that is adjusted to achieve optimal separation. researchgate.netnih.govscielo.brlew.roeuropa.eu Gradient elution, where the mobile phase composition is changed during the run, is often used to effectively separate multiple components in a sample. core.ac.uklew.ro

For LC-MS analysis, the interface between the liquid chromatograph and the mass spectrometer is crucial. Electrospray ionization (ESI) is a common ionization technique for β-carbolines, often operated in positive ion mode to generate protonated molecules [M+H]+. scielo.br The mass spectrometer can be operated in full-scan mode to identify compounds based on their mass-to-charge ratio or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification. perkinelmer.com

Table 1: Illustrative HPLC-UV and LC-MS Parameters for β-Carboline Analysis

| Parameter | HPLC-UV | LC-MS/MS |

| Column | Reversed-phase C18, 5 µm, 150 x 4.6 mm | Reversed-phase C18, 3.5 µm, 100 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 20-80% B over 15 min | 10-90% B over 10 min |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | UV at 254 nm | ESI+, Multiple Reaction Monitoring (MRM) |

| Injection Volume | 10 µL | 5 µL |

| Column Temperature | 30 °C | 40 °C |

| This table presents hypothetical yet representative parameters based on common practices for the analysis of β-carboline alkaloids. |

Trace analysis is often necessary when dealing with low concentrations of a compound in biological or environmental samples. inorganicventures.com While LC-MS/MS is a powerful spectrometric method for trace analysis, other techniques can also be employed. nih.gov For instance, fluorescence detection coupled with HPLC can offer high sensitivity for naturally fluorescent compounds like many β-carbolines. scielo.br

Atomic spectrometric methods are generally not directly applicable to the analysis of an organic molecule like this compound itself, but they can be used for the trace analysis of specific elements if the compound were, for example, a metallodrug. unito.itnuvisan.com

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is invaluable for trace analysis as it provides high sensitivity and specificity, allowing for the confident identification and quantification of compounds at very low levels. quality-assistance.com

Chromatographic Techniques (e.g., HPLC-UV, LC-MS)

In Vitro Metabolic Stability and Metabolite Identification (Preclinical)

Understanding the metabolic stability of a new chemical entity is a critical step in preclinical drug development. cnjournals.comselvita.com In vitro assays provide an early indication of how a compound might be metabolized in the body, helping to predict its pharmacokinetic profile. nih.govevotec.com

For this compound, in vitro metabolic stability would likely be assessed using liver microsomes or hepatocytes from different species, including human, to identify potential species differences in metabolism. frontiersin.orgnih.gov These preparations contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s (CYPs). selvita.com

The experimental procedure typically involves incubating this compound at a specific concentration with the liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for phase I metabolism). selvita.comnih.gov Samples are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then measured using a validated analytical method, such as LC-MS/MS. frontiersin.org

From the rate of disappearance of the parent compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. cnjournals.comselvita.com A short half-life and high clearance would suggest that the compound is rapidly metabolized. frontiersin.org

Metabolite identification is performed on the same in vitro samples. core.ac.uknih.gov By comparing the LC-MS chromatograms of the incubated samples with control samples (without cofactors), new peaks corresponding to metabolites can be identified. The mass shift from the parent compound provides clues about the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation). Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to fragment the metabolite ions and analyze the resulting fragmentation pattern. nih.gov Common metabolic pathways for β-carbolines include oxidation and demethylation. researchgate.net

Table 2: Hypothetical In Vitro Metabolic Stability Data for this compound in Human Liver Microsomes

| Time (min) | This compound Concentration (µM) | % Remaining |

| 0 | 1.00 | 100 |

| 5 | 0.85 | 85 |

| 15 | 0.65 | 65 |

| 30 | 0.42 | 42 |

| 60 | 0.18 | 18 |

| This table is a hypothetical representation of data that would be generated in an in vitro metabolic stability assay. |

Bioanalytical Methods for Preclinical In Vivo Research Samples

The analysis of this compound and its metabolites in biological samples from preclinical in vivo studies (e.g., plasma, urine, tissue homogenates) requires highly sensitive and selective bioanalytical methods. nuvisan.compharmaron.comraps.org These methods must be rigorously validated to ensure the reliability of the data generated for pharmacokinetic and toxicokinetic assessments. europa.eu

LC-MS/MS is the gold standard for bioanalysis in drug development due to its superior sensitivity, specificity, and speed. perkinelmer.comnih.gov The development of a bioanalytical method for this compound would involve:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix. raps.org

Chromatographic and Mass Spectrometric Conditions: Similar to the methods described in section 8.1.1, the chromatographic and mass spectrometric parameters are optimized for the specific biological matrix to ensure good separation from endogenous interferences and achieve the required sensitivity. myadlm.org

Method Validation: The bioanalytical method must be validated according to regulatory guidelines. europa.eu This includes demonstrating the method's selectivity, accuracy, precision, linearity, range, recovery, and stability of the analyte in the biological matrix under various storage and handling conditions. raps.org The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, is crucial for accurate quantification. europa.eu

Table 3: Key Validation Parameters for a Preclinical Bioanalytical Method

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Recovery | Consistent, precise, and reproducible. |

| Stability | Analyte stable under defined storage and processing conditions. |

| This table outlines the typical acceptance criteria for the validation of a bioanalytical method as per regulatory guidelines. |

Future Research Directions and Translational Perspectives Preclinical

Identification of Novel Molecular Targets

While Bengacarboline is known to inhibit Topoisomerase II at a concentration of 32 μM, a comprehensive understanding of its mechanism of action requires the identification of all its molecular binding partners. archive.orgnih.gov The antitumor activity of many β-carboline alkaloids is often attributed to multiple mechanisms, including inhibition of various kinases (CDKs, PLKs, DYRK1A), and interaction with DNA. crimsonpublishers.com

Future preclinical studies should focus on:

Broad-Spectrum Kinase Profiling: Screening this compound against a large panel of human kinases is essential to determine if it possesses inhibitory activity against other key signaling proteins involved in cancer progression.

Target Identification Technologies: Employing advanced techniques such as chemical proteomics, affinity chromatography, and yeast three-hybrid systems can help pull down and identify direct binding proteins from cancer cell lysates.

In Silico Docking Studies: Computational modeling can be used to predict interactions with a wide array of potential targets, guiding wet-lab validation experiments. For related indole (B1671886) derivatives, molecular docking has been successfully used to identify potential binding modes with targets like aromatase. researchgate.net

COMPARE Analysis: The National Cancer Institute's 60-cell line screen and its associated COMPARE algorithm could be utilized to correlate this compound's cytotoxicity pattern with those of compounds with known mechanisms of action, potentially revealing novel targets or pathways. nih.gov

Table 9.1: Known and Potential Molecular Targets for this compound

| Target Class | Specific Target | Evidence/Rationale | Citation |

|---|---|---|---|

| Topoisomerase | Topoisomerase II | Established activity; inhibits catalytic function. | mdpi.comnih.govmdpi.com |

| Kinases | CDKs, PLKs, DYRK1A | Other β-carbolines inhibit these kinases; investigation is warranted for this compound. | crimsonpublishers.com |

| DNA | Direct DNA Intercalation/Binding | A common mechanism for β-carboline alkaloids. | crimsonpublishers.comnih.gov |

| Various Proteins | Novel/Unidentified Targets | To be identified via proteomics and other advanced screening methods. | nih.gov |

Exploration of Unexplored Biological Pathways

The inhibition of Topoisomerase II suggests that this compound interferes with DNA replication and repair, leading to cell death. mdpi.com Indeed, synthetic seco derivatives of this compound, while not functioning as topoisomerase inhibitors themselves, trigger DNA damage and induce an accumulation of cells in the S phase of the cell cycle. researchgate.net However, the full spectrum of biological pathways modulated by this compound remains largely unexplored.

Future research should investigate:

Apoptosis and Cell Death Pathways: Many cytotoxic agents that target Topo II also induce apoptosis. nih.govmdpi.com It is crucial to determine if this compound activates intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways and to identify the key effector proteins involved, such as caspases.